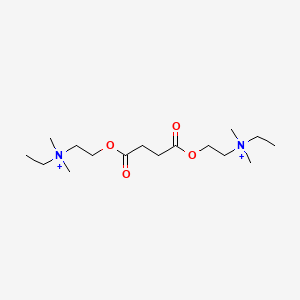
Suxethonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
スクシニルコリンは、塩化物、臭化物、ヨウ化物などのさまざまな塩の形で入手できます。 調製は、これらの塩を注射用の滅菌水に溶解することによって行われます . この化合物は、コリンとのコハク酸のエステル化によって合成され、ジコリンエステルが生成されます . 工業生産方法は、特に暑い気候での化合物の安定性を維持することに重点を置いており、4°Cの冷蔵庫に保管します .
化学反応の分析
スクシニルコリンは、血漿中の擬似コリンエステラーゼによって急速に加水分解され、スクシニルモノコリンとコリンに分解されます . これは主に神経筋接合部で脱分極反応に関与し、一時的な筋肉収縮に続いて弛緩麻痺を引き起こします . この化合物は、体内での急速な分解により、有意な酸化または還元反応を起こしません .
科学研究アプリケーション
スクシニルコリンは、制御された筋肉麻痺を誘導する能力により、科学研究で広く使用されています。 化学では、エステル加水分解と酵素速度論を研究するためのモデル化合物として役立ちます . 生物学と医学では、神経筋伝達と神経筋遮断薬の影響を調査するために使用されます . 迅速な発症と短時間の作用時間により、救急医療と麻酔研究に役立ちます .
科学的研究の応用
Pharmacology of Suxethonium
This compound is a synthetic compound derived from acetylcholine, functioning as a depolarizing neuromuscular blocker. It binds to acetylcholine receptors at the neuromuscular junction, leading to muscle depolarization followed by paralysis. The pharmacokinetics of this compound involve rapid onset and short duration of action due to its quick hydrolysis by plasma cholinesterase. This makes it particularly useful for procedures requiring swift muscle relaxation.
Clinical Applications
- Anesthesia : this compound is predominantly used for inducing anesthesia due to its rapid onset of action (approximately 30 seconds). It provides optimal conditions for intubation, especially in emergency settings where time is critical .
- Surgical Procedures : In surgeries requiring muscle relaxation, this compound allows for easier manipulation of tissues and organs. Its short duration is advantageous in outpatient procedures where quick recovery is desired .
- Intensive Care : In critical care settings, this compound may be used to facilitate mechanical ventilation by relaxing respiratory muscles in patients with severe respiratory distress or during prolonged sedation .
Hyperkalemia Risk
One significant concern associated with this compound administration is the risk of hyperkalemia, particularly in patients with certain pre-existing conditions such as burns, muscular dystrophy, or prolonged immobilization. A study indicated that patients with a history of upper and lower neuron injuries exhibited a marked increase in serum potassium levels following administration .
- Study Data : In a cohort study involving ICU patients, it was observed that the median rise in serum potassium was 0.4 mmol/L post-administration, with significant elevations noted in those with extended ICU stays exceeding 16 days .
Fasciculations and Myalgia
Research has also focused on the side effects of this compound, including fasciculations (muscle twitches) and postoperative myalgia (muscle pain). A controlled study assessed the fasciculation scores across different infusion rates of this compound and found a direct correlation between infusion rate and severity of fasciculations experienced by patients .
| Infusion Rate (mg/s) | Fasciculation Score (0-3) | Time to First Fasciculation (seconds) |
|---|---|---|
| 0.25 | 1 | 45 |
| 5 | 2 | 30 |
| 20 | 3 | 15 |
Safety and Adverse Effects
While this compound is generally safe for use in most patients, it carries risks that necessitate careful patient selection. Adverse effects can range from mild muscle pain to severe complications such as malignant hyperthermia or anaphylaxis. A comprehensive review highlighted that despite these risks, the overall incidence of clinically significant hyperkalemia remains low when administered judiciously .
Recommendations for Clinical Use
To mitigate the risks associated with this compound:
- Patient Assessment : Conduct thorough evaluations for conditions that predispose individuals to hyperkalemia.
- Alternative Agents : Consider using non-depolarizing neuromuscular blockers in high-risk populations.
- Monitoring : Continuous monitoring of serum potassium levels during and after administration can help manage potential complications effectively .
作用機序
類似化合物との比較
スクシニルコリンは、急速な発症と短時間の作用時間により、神経筋遮断薬の中でユニークです . 類似の化合物には以下が含まれます。
ロクロニウム: 非脱分極神経筋遮断薬で、発症が遅く、作用時間が長くなります.
ベクロニウム: 中間の持続時間と発症を持つ別の非脱分極剤.
特性
CAS番号 |
67724-50-9 |
|---|---|
分子式 |
C16H34N2O4+2 |
分子量 |
318.45 g/mol |
IUPAC名 |
ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium |
InChI |
InChI=1S/C16H34N2O4/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2/h7-14H2,1-6H3/q+2 |
InChIキー |
DIWYJMPVHQDIMM-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC |
正規SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC |
関連するCAS |
111-00-2 (bromide) 54063-57-9 (dichloride) 111-00-2 (bromide salt/solvate) 54063-57-9 (chloride salt/solvate) |
同義語 |
N,N'-(2,2'-(succinyldioxy)diethyl)bis-ethyldimethyl ammonium hydroxide suxethonium suxethonium bromide suxethonium dichloride suxethonium dihydroxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















